2-{4-[(Butylamino)methyl]phenoxy}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(Butylamino)methyl]phenoxy}ethanol is a chemical compound that is commonly used in scientific research. It is also known by its chemical name, N-(butylamino)-4-(2-hydroxyethoxy)-benzenemethanamine. This compound is used in various fields of research such as biochemistry, pharmacology, and toxicology.
Wirkmechanismus
The mechanism of action of 2-{4-[(Butylamino)methyl]phenoxy}ethanol is not fully understood. However, it is believed to act as a ligand for certain proteins and receptors in the body. It may also affect the activity of enzymes and other biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(Butylamino)methyl]phenoxy}ethanol vary depending on the specific application. In biochemistry, it can be used to study protein-ligand interactions. In pharmacology, it may have potential therapeutic effects for the treatment of various diseases. However, further research is needed to fully understand its effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[(Butylamino)methyl]phenoxy}ethanol in lab experiments is its versatility. It can be used in various fields of research and has potential applications in drug discovery. However, one limitation is that it may not be suitable for certain experiments due to its specific properties and interactions.
Zukünftige Richtungen
There are several future directions for the use of 2-{4-[(Butylamino)methyl]phenoxy}ethanol in scientific research. One direction is to study its potential therapeutic effects for the treatment of various diseases. Another direction is to explore its interactions with proteins and receptors in the body. Additionally, further research is needed to understand its limitations and potential applications in various fields of research.
Conclusion:
Overall, 2-{4-[(Butylamino)methyl]phenoxy}ethanol is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method is well-established, and it has been used as a reagent in the synthesis of other compounds. While its mechanism of action is not fully understood, it has potential therapeutic effects and can be used to study protein-ligand interactions. Further research is needed to fully understand its effects on the body and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 2-{4-[(Butylamino)methyl]phenoxy}ethanol involves the reaction between 4-(2-hydroxyethoxy)benzenemethanamine and n-butylamine. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium carbonate. The product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{4-[(Butylamino)methyl]phenoxy}ethanol is used in various scientific research applications. It is commonly used as a reagent in the synthesis of other compounds. It is also used as a ligand in metal coordination chemistry. In biochemistry, it is used as a tool to study the interaction between proteins and ligands. In pharmacology, it is used as a potential drug candidate for the treatment of various diseases.
Eigenschaften
Produktname |
2-{4-[(Butylamino)methyl]phenoxy}ethanol |
---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
2-[4-(butylaminomethyl)phenoxy]ethanol |
InChI |
InChI=1S/C13H21NO2/c1-2-3-8-14-11-12-4-6-13(7-5-12)16-10-9-15/h4-7,14-15H,2-3,8-11H2,1H3 |
InChI-Schlüssel |
DZBHYWBNZNPZER-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC=C(C=C1)OCCO |
Kanonische SMILES |
CCCCNCC1=CC=C(C=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.